3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a thiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes likeThrombin and Prostaglandin G/H synthase 2 . These enzymes play crucial roles in blood coagulation and inflammation respectively .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The compound’s molecular weight (mw), alogp, hdon, hacc, ob (%), caco-2, bbb, dl, fasa-, tpsa, rbn, and hl values are provided . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring can be constructed via a cyclization reaction.
Attachment of the Benzamide Core: The thiazole intermediate is then reacted with 3,5-dimethoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Aminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boron tribromide (BBr3) for demethylation followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for various receptors can be explored to understand its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the thiazole ring and aminoethyl group, making it less complex and potentially less versatile in its applications.
Thiazole-2-ylbenzamide: Similar core structure but without the methoxy groups, which may affect its chemical reactivity and biological activity.
N-(4-(2-Oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide: Similar structure but without the methoxy groups, which could influence its solubility and interaction with biological targets.
Uniqueness
3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiazole ring with an aminoethyl group
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)11-17-13-30-22(24-17)25-21(27)16-9-18(28-2)12-19(10-16)29-3/h4-10,12-14H,11H2,1-3H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASTVIVQTQRZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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